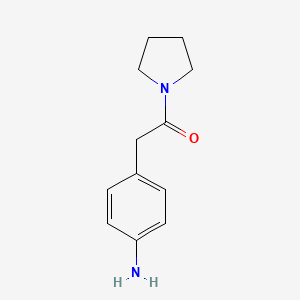
(2-Piperidinopyrid-4-yl)methanol
Vue d'ensemble
Description
“(2-Piperidinopyrid-4-yl)methanol” is a chemical compound that has recently gained attention for its potential applications in various fields of research and industry. It is also known as DMAPA. The IUPAC name for this compound is (2-piperidin-1-ylpyridin-4-yl)methanol .
Molecular Structure Analysis
The molecular formula of “(2-Piperidinopyrid-4-yl)methanol” is C11H16N2O . The molecular weight is 192.26 g/mol . The structure can be represented by the SMILES notation: C1CCN(CC1)C2=NC=CC(=C2)CO .Applications De Recherche Scientifique
Anticancer Activity
Piperidine derivatives, including (2-Piperidinopyrid-4-yl)methanol, have been studied for their potential as anticancer agents. For instance, new diphenyl (piperidine-4-yl) methanol derivatives were evaluated for their antiproliferative activity against various cancer cell lines such as HT-29, HeLa, MCF-7, and HepG2 .
Alzheimer’s Disease Therapy
The piperidine cycle is common in pharmaceuticals, with derivatives used in drugs for Alzheimer’s disease therapy. The structural features of piperidine derivatives make them suitable for crossing the blood-brain barrier, which is crucial for treating neurological conditions .
Antibiotics
Piperidine derivatives are also utilized in the development of antibiotics. Their structural diversity allows for the creation of compounds that can interact with bacterial targets in novel ways to combat resistance .
Analgesics
The pharmacological properties of piperidine derivatives extend to pain management. They are used in the synthesis of analgesics due to their ability to modulate pain pathways .
Synthesis of Bicyclic Structures
(2-Piperidinopyrid-4-yl)methanol is used in the synthesis of bicyclic structures like imidazo[1,2-a]pyridines, which are important in medicinal chemistry for constructing complex pharmacophores .
Pharmacophoric Features
Piperidine byproducts exhibit important pharmacophoric features and are utilized in various therapeutic applications beyond those already mentioned, including antiviral, antimalarial, antimicrobial, antifungal, antihypertension, and antipsychotic treatments .
Safety and Hazards
“(2-Piperidinopyrid-4-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Piperidine derivatives, which include (2-piperidinopyrid-4-yl)methanol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
The mode of action of (2-Piperidinopyrid-4-yl)methanol involves two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst. The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Action Environment
It’s known that the compound has a boiling point of 3890±320 °C and a density of 1139±006 g/cm3 .
Propriétés
IUPAC Name |
(2-piperidin-1-ylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQDFPCLEBLUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594595 | |
| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888070-04-0 | |
| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














